3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide
Description
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDCXVWPXBITNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381719 | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-42-9 | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thionation of Preformed Carboxamide Intermediates
The most widely reported strategy involves synthesizing the carboxamide precursor followed by sulfurization.
Step 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
The intermediate is prepared via a three-step sequence:
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Cyclocondensation : 2-Chloro-6-fluorobenzaldehyde reacts with methyl acetoacetate in the presence of hydroxylamine hydrochloride under acidic conditions (HCl/EtOH, 80°C, 6 h) to form the isoxazole ring.
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Hydrolysis : The ester group is hydrolyzed to a carboxylic acid using NaOH (2 M, reflux, 3 h).
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Amidation : The carboxylic acid is activated with HBTU (1.3 equiv) and coupled with ammonium chloride using DIPEA (4 equiv) in DMF at room temperature for 24 h.
Step 2: Thionation to Carbothioamide
Lawesson’s reagent (0.6 equiv) in anhydrous toluene (reflux, 8 h under N₂) converts the carboxamide to the thioamide derivative. Typical yields range from 68–72% after silica gel chromatography.
Table 1: Thionation Reagent Comparison
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s | Toluene | 110 | 8 | 72 |
| P₄S₁₀ | Pyridine | 120 | 12 | 65 |
| Thiourea/ZnCl₂ | DMF | 150 | 6 | 58 |
Direct Synthesis via Thiourea Incorporation
Alternative approaches bypass carboxamide intermediates by directly introducing the thioamide group during isoxazole formation.
Method A: Cycloaddition with Thioamide Precursors
A [3+2] cycloaddition between 2-chloro-6-fluorophenyl nitrile oxide and methylpropiolothioamide generates the isoxazole-thioamide core. Key parameters:
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Nitrile oxide precursor: 2-Chloro-6-fluorobenzaldehyde oxime (ClFPh-CH=N-OH)
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Dipolarophile: Methylpropiolothioamide (HC≡C-C(S)NH₂)
Method B: Post-Cyclization Thiofunctionalization
The preformed isoxazole undergoes electrophilic substitution:
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Chlorination : N-Chlorosuccinimide (1.1 equiv) in CCl₄ (reflux, 3 h) introduces Cl at C4.
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Thioamidation : Treatment with thiourea (3 equiv) and Hg(OAc)₂ (0.1 equiv) in EtOH/H₂O (4:1, 80°C, 6 h) yields the target compound.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Thionation Efficiency
Polar aprotic solvents (DMF, DMSO) accelerate Lawesson’s reagent-mediated thionation but increase side product formation. Non-polar solvents like toluene provide better selectivity:
Table 2: Solvent Impact on Thionation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 2.38 | 72 | 98.5 |
| DMF | 36.7 | 81 | 89.2 |
| THF | 7.52 | 68 | 96.1 |
Temperature-Dependent Regioselectivity
Controlling reaction temperature prevents isoxazole ring opening during thionation:
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<100°C : Preserves ring integrity (99% ring retention by ¹H NMR)
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>120°C : Partial decomposition to pyrazole derivatives (up to 22% byproducts)
Industrial-Scale Production Considerations
Continuous Flow Thionation
Pilot-scale studies demonstrate advantages of flow chemistry:
Waste Stream Management
Critical for environmental compliance:
-
Phosphorus Byproducts : Sequestered as Ca₃(PO₄)₂ via treatment with Ca(OH)₂ slurry
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Mercury Contamination : Eliminated through Hg-free catalytic systems (ZnCl₂/Na₂S₂O₃)
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Chemical Reactions Analysis
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agricultural Chemistry: This compound is studied for its herbicidal properties, particularly against broadleaf weeds and grasses
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may inhibit key enzymes in the biosynthetic pathways of plants, leading to their death[8][8] .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide, including their molecular properties, synthesis, and applications:
Key Observations:
The carboxylic acid derivative exhibits moderate acidity (pKa ~3–4), facilitating salt formation (e.g., potassium carboxylate) for pharmaceutical formulations .
Synthetic Utility: The carbonyl chloride is critical for synthesizing esters and amides, as demonstrated in its reaction with (3-aminophenyl)-acetic acid methyl ester to form a flucloxacillin-related intermediate .
Safety Profiles :
- The carboxylic acid derivative requires precautions against skin/eye irritation , while the carbonyl chloride demands handling under inert conditions due to its corrosive nature .
Structural Analogues :
- Replacement of the 6-fluoro group with chlorine (as in the 2,6-dichloro analog) may enhance steric hindrance and alter binding affinities in target proteins .
Biological Activity
Overview
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide is a compound belonging to the isoxazole class, characterized by its unique chemical structure that includes a chloro and fluoro substituent on the phenyl ring, a methyl group on the isoxazole ring, and a carbothioamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.
- IUPAC Name : this compound
- Molecular Formula : C11H8ClFN2OS
- Molecular Weight : 270.71 g/mol
- CAS Number : 175204-42-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes such as tyrosine kinases or proteases, disrupting cellular processes in pathogens or cancer cells. In agricultural contexts, it can inhibit key enzymes in plant biosynthetic pathways, leading to herbicidal effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
-
Study on Antimicrobial Properties :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections caused by resistant strains. -
Evaluation of Anticancer Effects :
In a study published in the Journal of Medicinal Chemistry, the anticancer properties were assessed using human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptosis through caspase activation.
Research Applications
The compound's unique properties make it suitable for several research applications:
- Medicinal Chemistry : As an antimicrobial and anticancer agent.
- Agricultural Chemistry : Investigated for herbicidal properties against broadleaf weeds and grasses.
- Material Science : Explored for synthesizing novel materials with unique electronic and optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide, and how can reaction yields be systematically improved?
- Methodological Answer : Begin with a nucleophilic substitution or cyclocondensation approach using 2-chloro-6-fluorobenzaldehyde derivatives as precursors. Screen reaction conditions (solvent polarity, temperature, catalysts) using design of experiments (DoE) to identify optimal parameters. For example, ICReDD’s methodology combines computational reaction path searches with iterative experimental validation to reduce trial-and-error inefficiencies . Monitor intermediates via HPLC (High-Performance Liquid Chromatography) and confirm purity through melting point analysis or mass spectrometry.
Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the isoxazole ring (δ 6.1–6.3 ppm for H-3), chloro-fluorophenyl protons (δ 7.2–7.8 ppm), and carbothioamide (-NCS) groups.
- FT-IR : Confirm the presence of C=S stretching (~1250–1050 cm⁻¹) and isoxazole C-O-C vibrations (~960 cm⁻¹).
- LC-MS : Use electrospray ionization (ESI) to verify molecular ion peaks and rule out byproducts.
- Elemental Analysis : Validate C, H, N, S, and halogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction mechanisms involving this compound?
- Methodological Answer : Apply density functional theory (DFT) to model key transition states and intermediates. For example, calculate Gibbs free energy profiles for cyclization steps in isoxazole formation. Use software like Gaussian or ORCA to simulate electronic effects of the chloro-fluoro substituents on reaction kinetics. Pair computational predictions with experimental validation via in situ FT-IR or Raman spectroscopy to monitor real-time reaction progress .
Q. What strategies resolve contradictions in bioactivity data observed across different assay conditions?
- Methodological Answer :
- Control Variables : Standardize assay parameters (e.g., pH, solvent DMSO concentration ≤1%) to minimize artifacts.
- Dose-Response Curves : Use Hill slope analysis to compare potency (EC50) across studies.
- Orthogonal Assays : Validate results using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays.
- Statistical Meta-Analysis : Apply tools like R or Python’s SciPy to aggregate data and identify outliers .
Q. How can researchers design experiments to elucidate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- Analytical Monitoring : Track degradation products via UPLC-PDA and high-resolution MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Methodological Notes
- Reactor Design : For scale-up, prioritize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (subclass RDF2050112) .
- Safety Protocols : Adhere to P210 precautions (avoid ignition sources) during synthesis due to thioamide reactivity .
- Collaborative Frameworks : Engage in interdisciplinary platforms (e.g., ICReDD’s computational-experimental feedback loops) to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
